Benzylmagnesium chloride

Vue d'ensemble

Description

Benzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. It is typically prepared from organic halides and magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). These reagents are highly reactive and can be used to form carbon-carbon bonds, making them valuable tools in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of benzylmagnesium chloride and related compounds has been explored in various studies. For instance, p- and m-Vinylbenzylmagnesium chlorides (VBzMgCl) were prepared from chloromethylstyrenes and used as initiators in polymerizations . Additionally, the synthesis of functionalized diarylmethanes via a copper-catalyzed cross-coupling of arylmagnesium reagents with benzylic phosphates demonstrates the utility of benzylmagnesium chloride in forming new carbon-carbon bonds . The reaction of di-µ-methylene-bis(pentamethylcyclopentadienyl)-dirhodium(IV) complexes with benzylmagnesium chloride further illustrates its reactivity in organometallic chemistry .

Molecular Structure Analysis

While the specific molecular structure of benzylmagnesium chloride is not detailed in the provided papers, the structure of related complexes can provide insight. For example, the X-ray crystallographic characterization of complexes with bipyridyl ligands and palladium(II) chloride reveals the coordination environment and geometry around metal centers, which is relevant to understanding the behavior of organomagnesium compounds .

Chemical Reactions Analysis

Benzylmagnesium chloride participates in various chemical reactions. It has been shown to add to olefins in an apolar reaction medium, forming 1,1-adducts with mono-olefins and derivatives with butadiene as 1,3-adducts . The reactivity of borylmagnesium with benzaldehyde to form benzoylborane is another example of its use in synthesizing acylboranes . Furthermore, the copper-mediated cross-coupling of functionalized arylmagnesium reagents with functionalized alkyl and benzylic halides demonstrates the versatility of benzylmagnesium chloride in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylmagnesium chloride are not explicitly discussed in the provided papers. However, it can be inferred that, like other Grignard reagents, it is sensitive to moisture and air, requiring anhydrous conditions for stability and reactivity. The solvent used for its preparation and reactions, such as diethyl ether or THF, can influence its reactivity and the outcome of the reactions it is involved in .

Applications De Recherche Scientifique

Benzylmagnesium chloride is an organometallic compound that acts as a Lewis acid and a strong base . It’s commonly used as a Grignard reagent, named after the French chemist Victor Grignard . Here are some of its applications:

-

Organic Synthesis

- Benzylmagnesium chloride is used as an alkylating reagent . It’s used for alkylating quinolyl-functionalized Cp−chromium (III) complexes which are used as precursors for the preparation of active olefin polymerization catalysts .

- It’s also used in the synthesis of 2,3-disubstituted benzopyran-4-ones, 6-chloro-8-methylpurine derivative, and phenylalanine derivatives .

-

Industrial Chemistry

-

Pharmaceuticals

-

LED Manufacturing

-

Thin Film Deposition

-

Chemical Synthesis Intermediate

-

Reagent in Addition Reactions

-

Precursor for Active Olefin Polymerization Catalysts

-

Synthesis of Sulfonic Acid-Functionalized Alkoxysilane

-

Initiator in the Synthesis of Polyolefin-Block-Polystyrene Block Copolymers

Safety And Hazards

Benzylmagnesium chloride is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Propriétés

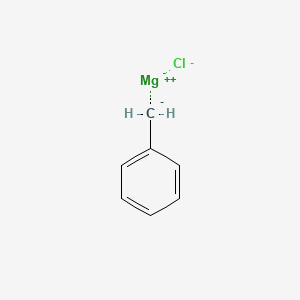

IUPAC Name |

magnesium;methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEZYJKGDJPHQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884302 | |

| Record name | Magnesium, chloro(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzylmagnesium chloride | |

CAS RN |

6921-34-2 | |

| Record name | Magnesium, chloro(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.